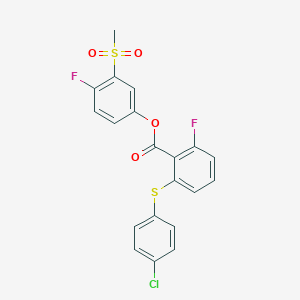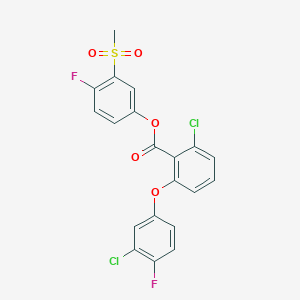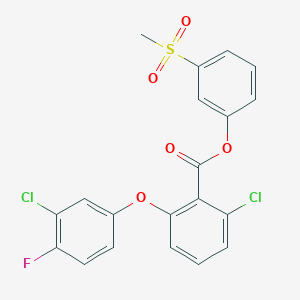
2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide involves the inhibition of specific enzymes and signaling pathways that are involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes that play a role in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in tumor growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the production of inflammatory mediators, reduce tumor growth, and improve cognitive function in animal models. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for further drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide in lab experiments include its specificity and potency in inhibiting specific enzymes and signaling pathways. Additionally, this compound has low toxicity and good pharmacokinetic properties, making it a safe and effective candidate for further drug development. The limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Zukünftige Richtungen
There are many future directions for the study of 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide. One potential direction is the further development of this compound as a therapeutic agent for cancer and inflammatory diseases. Additionally, this compound could be studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies could also explore the optimization of the synthesis method for this compound and the development of more efficient and cost-effective methods. Finally, the potential use of this compound as a diagnostic tool for specific diseases could also be explored.
Synthesemethoden
The synthesis of 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-chloro-4-fluorophenol and 2,6-dichlorobenzoyl chloride to produce 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid. The second step involves the reaction of the benzoic acid with 4,4-dimethyl-2-oxooxolane-3-carbonyl chloride to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammatory disease treatment. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2FNO4/c1-19(2)9-26-18(25)16(19)23-17(24)15-11(20)4-3-5-14(15)27-10-6-7-13(22)12(21)8-10/h3-8,16H,9H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUWWLXRJLZTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1NC(=O)C2=C(C=CC=C2Cl)OC3=CC(=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

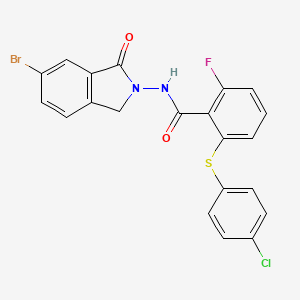
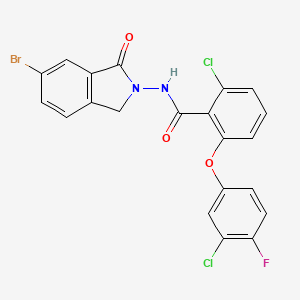
![2-chloro-6-(3-chloro-4-fluorophenoxy)-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432872.png)
![N-[(3aS,6aR)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-5-yl]-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide](/img/structure/B7432876.png)
![3-N-[1-[[(5-fluoropyrazin-2-yl)amino]methyl]cyclopropyl]benzene-1,3-dicarboxamide](/img/structure/B7432883.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(oxolan-3-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7432892.png)
![Methyl 4-[[2-(4-chlorophenyl)sulfanyl-6-fluorobenzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432901.png)
![Methyl 4-[2-[(2-acetamidopyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B7432903.png)
![2-(furan-2-yl)-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7432907.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432909.png)
![2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide](/img/structure/B7432910.png)
